molecular formula C11H12O3 B192829 5,6-Dimethoxy-1-indanone CAS No. 2107-69-9

5,6-Dimethoxy-1-indanone

Cat. No. B192829
CAS RN: 2107-69-9
M. Wt: 192.21 g/mol
InChI Key: IHMQOBPGHZFGLC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5,6-Dimethoxy-1-indanone can be viewed as a 2D Mol file or a computed 3D SD file . A study has been conducted to elucidate the structure of this compound and study its binding interaction towards the active site by molecular docking studies .


Physical And Chemical Properties Analysis

5,6-Dimethoxy-1-indanone is a solid with a melting point of 118-120 °C (lit.) . It has an empirical formula (Hill Notation) of C11H12O3 and a CAS Number of 2107-69-9 .

Scientific Research Applications

Safety And Hazards

5,6-Dimethoxy-1-indanone may cause eye and skin irritation. It is harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation of the digestive tract and respiratory tract irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

5,6-dimethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMQOBPGHZFGLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057680
Record name 5,6-Dimethoxyindan-1-one
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethoxy-1-indanone

CAS RN

2107-69-9
Record name 5,6-Dimethoxy-1-indanone
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Record name 5,6-Dimethoxy-1-indanone
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Record name 2107-69-9
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Record name 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-
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Record name 5,6-Dimethoxyindan-1-one
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Record name 5,6-dimethoxyindan-1-one
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Record name 5,6-DIMETHOXY-1-INDANONE
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Synthesis routes and methods I

Procedure details

Synthesis substrates 5H-indeno[1,2-b]pyridin-5-one and 5H-indeno[1,2-b]pyridine (as 4-azafluorene from Aldrich Chemical, Inc.) and their derivatives are prepared according to a general procedure of Parcell and Hauck, J. Org. Chem., 21, 3468 (1963), wherein the piperidineenamine of 2,3-dihydro-1H-inden-1-one (available from Aldrich Chemical, Inc.) --4,--5 or --6-chloro or fluoro-2,3-dihydro-1H-inden-1-one (Oliver and Marechal, Bull. Soc. Chim. France, (1973), 3092), 6-chloro-5-cyclopentylmethyl-2,3-dihydro-1H-inden-1-one (Biere et al., Eur. J. Med., 18, 255 (1983), 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (Koo, J. Amer. Chem. Soc., 75, 1891 (1953)), 5 or 6-methoxy-2,3-dihydro-1H-inden-1-one (available from Aldrich Chemical, Inc.,) or other substituted 1-indanones is formed from piperidine in the presence of p-toluenesulfonic acid catalyst according to the procedure of Heyl and Herr, J. Amer. Chem. Soc., 75, 1918 (1953). The resulting piperidineenamine is reacted with 3-bromopropylamine hydrobromide or hydrochloride (available from Aldrich Chemical, Inc.) to yield an imine product.
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[Compound]
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6-chloro or fluoro-2,3-dihydro-1H-inden-1-one
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6-chloro-5-cyclopentylmethyl-2,3-dihydro-1H-inden-1-one
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Synthesis routes and methods II

Procedure details

Phosphorus pentoxide (500 g, 3.5 mol) is added portionwise to a mechanically stirred solution of 3-(3,4-dimethoxyphenyl)propionic acid (100 g, 0.67 mol) in benzene (2500 ml) and the mixture is refluxed for 8 hr. The reaction is slowly poured into ice-water, and the benzene layer is separated and washed with 10% sodium hydroxide and water, dried and evaporated to give 5,6-dimethoxyindan-1-one (60 g), mp 100° C., described by W. H. Perkin and R. Robinson, J. Chem. Soc., 1073 (1907).
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500 g
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2500 mL
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ice water
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Synthesis routes and methods III

Procedure details

For example, Non-Patent Document 1 discloses that 1 g of 3-(3,4-dimethoxyphenyl)propionic acid and 10 g of polyphosphoric acid were reacted at 65° C. for 25 minutes, followed by addition of cold water. Then, the resulting mixture was extracted with diethyl ether or ethyl acetate, and the organic layer thus extracted was washed with a 10% aqueous solution of sodium bicarbonate and purified by crystallization with ethanol to give 0.812 g (yield 90%) of 5,6-dimethoxy-1-indanone. However, it is also reported that the yield dropped to 71% when the reaction time was extended to 70 minutes in the above method. Generally, each unit operation is time-consuming in an industrial-scale production, and thus, it is difficult to perform operations in such a way that reactions are completed within only several tens of minutes. In view of the foregoing, the method described in the above document is far from an industrially efficient production method.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
310
Citations
J Li, M Yao, X Kang, C Yu, Y Liu, H Yan… - Journal of Chemical & …, 2021 - ACS Publications
The equilibrium solubility of 5,6-dimethoxy-1-indanone in 15 commonly used solvents, including methanol, ethanol, n-propanol, isopropyl alcohol, n-butanol, isobutyl alcohol, sec-…
Number of citations: 8 pubs.acs.org
R Teimuri-Mofrad, K Rahimpour… - Materials Chemistry and …, 2017 - Elsevier
Some indanone based NLO-phores in the form of donor-spacer-acceptor dyads has been synthesized by knovenagel condensation. H and 13 C NMR, FT-IR, CHN analysis along with …
Number of citations: 19 www.sciencedirect.com
EF Castro, LE Fabian, ME Caputto, D Gagey… - Journal of …, 2011 - Am Soc Microbiol
In the present work, we described the activity of the thiosemicarbazone derived from 5,6-dimethoxy-1-indanone (TSC), which we previously characterized as a new compound that …
Number of citations: 47 journals.asm.org
VM Patel, ND Bhatt, PV Bhatt, HD Joshi - Arabian Journal of Chemistry, 2018 - Elsevier
Synthesis of novel derivatives of 5,6-dimethoxy-1-indanone was carried out via its Schiff’s base using 2-cyanoacetohydrazide followed by cyclization with 2-arylidenemalononitrile in the …
Number of citations: 14 www.sciencedirect.com
S Sebastian, S Sylvestre, N Sundaraganesan… - Heliyon, 2022 - cell.com
The objective of the present study is focused to elucidate the structure of potential anti-Alzheimer's compound 5,6-Dimethoxy-1-indanone (5,6-DMI) and study its binding interaction …
Number of citations: 3 www.cell.com
EF Castro, RH Campos, LV Cavallaro - Plos one, 2014 - journals.plos.org
Bovine viral diarrhea virus (BVDV) is the prototype Pestivirus. BVDV infection is distributed worldwide and causes serious problems for the livestock industry. The thiosemicarbazone of 5…
Number of citations: 7 journals.plos.org
H Farrokhi, S Mozaffarnia, K Rahimpour… - Journal of the Iranian …, 2020 - Springer
The design, synthesis and characterization of a series of 1-alkyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium halide derivatives as acetylcholinesterase and …
Number of citations: 3 link.springer.com
HDJ van Rensburg, LJ Legoabe, G Terre'Blanche… - …, 2019 - pubs.rsc.org
A prior study reported on hydroxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A antagonists for the potential treatment of neurological conditions. A lead …
Number of citations: 14 pubs.rsc.org
ALR Silva, ACMO Lima… - Journal of Thermal …, 2018 - Springer
The energetic study of 6-methyl-1-indanone, 6-methoxy-1-indanone and 5,6-dimethoxy-1-indanone has been developed using calorimetric techniques and a computational …
Number of citations: 7 link.springer.com
K Rahimpour, A Shafagh‐Azar… - Applied …, 2020 - Wiley Online Library
A ferrocenyl‐based, chromophore‐containing 1‐indanone derivative was synthesized through crotonic condensation between 4‐chlorobutylferrocenecarboxaldehyde and 5,6‐…
Number of citations: 2 onlinelibrary.wiley.com

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